环己烷磺酰氯

描述

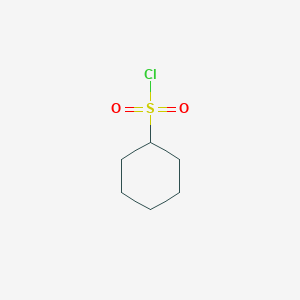

Cyclohexanesulfonyl chloride, also known as Cyclohexylsulfonyl chloride, is a chemical compound with the empirical formula C6H11ClO2S . It has a molecular weight of 182.67 . It appears as a colorless clear liquid .

Molecular Structure Analysis

The molecular structure of Cyclohexanesulfonyl chloride consists of a cyclohexane ring bonded to a sulfonyl chloride group . The SMILES string representation of the molecule is ClS(=O)(=O)C1CCCCC1 .Physical And Chemical Properties Analysis

Cyclohexanesulfonyl chloride has a density of 1.259 g/mL at 25 °C . Its refractive index is 1.499 . The compound has a boiling point of 125 °C at a pressure of 13 Torr .科学研究应用

光化学分解

已经研究了环己烷磺酰氯在氧气存在下的光化学分解。研究人员发现其反应涉及一个自由基非链机制,从而揭示了环己烷磺氧化中链传递的见解,通过中间体环己烷磺酸过氧酸的形成(Saitova & Khalimov, 1979)。

溶剂解离机制

在各种溶剂体系中广泛研究了环己烷磺酰氯的溶剂解离。发现该过程遵循SN2机制,在过渡态中的键合比键断更为重要。这种理解对于磺酰化合物的合成和操作至关重要(Kang & Koh, 2019)。

磺胺合成

环己烷磺酰氯已被用于甲基磺胺的合成过程。优化了该过程的反应条件以实现高产率,展示了其在有机合成中的实用性(Zhao Li-fang, 2002)。

γ辐射诱导的磺氯化

已调查了该化合物在γ辐射诱导的烃磺氯化反应中的反应。在特定条件下获得了高产率的环己烷磺酰氯,为工业规模化化学过程提供了潜力(Schneider & Chu, 1964)。

聚合物合成

它在卡多聚磺酸酯类聚合物的合成中发挥作用。这些聚合物表现出良好的生物活性和水解稳定性,这些是各种应用所需的理想特性(Desai, Dayal, & Parsania, 1996)。

纳滤膜制备

环己烷磺酰氯已被用于纳滤膜的制备。这些膜表现出高盐排斥率和水通量,对于过滤和分离过程至关重要(Chen et al., 2015)。

作用机制

Target of Action

Cyclohexanesulfonyl chloride is a chemical compound used primarily as a reagent in organic synthesis . The primary targets of this compound are organic molecules that contain nucleophilic functional groups, such as amines and alcohols .

Mode of Action

Cyclohexanesulfonyl chloride acts as a sulfonylating agent . It reacts with nucleophilic functional groups in target molecules, leading to the formation of sulfonamides and sulfonate esters . This reaction is typically facilitated by a base, which serves to deprotonate the nucleophile and increase its nucleophilicity .

Biochemical Pathways

The exact biochemical pathways affected by cyclohexanesulfonyl chloride depend on the specific target molecules it reacts with. In general, the introduction of a sulfonyl group can significantly alter the properties of a molecule, potentially affecting its reactivity, conformation, and interactions with other molecules .

Pharmacokinetics

Like other small organic molecules, its absorption, distribution, metabolism, and excretion (adme) would be expected to depend on factors such as its lipophilicity, molecular size, and the presence of functional groups that can undergo metabolic transformations .

Result of Action

The molecular and cellular effects of cyclohexanesulfonyl chloride’s action are primarily determined by the properties of the target molecules it reacts with. By introducing a sulfonyl group, it can modulate the target molecule’s reactivity, potentially leading to changes in its biological activity .

Action Environment

The action, efficacy, and stability of cyclohexanesulfonyl chloride can be influenced by various environmental factors. For example, the presence of moisture can lead to hydrolysis of the compound, reducing its reactivity . Additionally, the pH of the environment can affect the compound’s reactivity, as basic conditions promote its reaction with nucleophiles .

安全和危害

Cyclohexanesulfonyl chloride is classified as a skin corrosive (Category 1B) and can cause serious eye damage . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment such as chemical impermeable gloves and eye protection should be worn when handling this compound .

属性

IUPAC Name |

cyclohexanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2S/c7-10(8,9)6-4-2-1-3-5-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJWVCJUSRGLHFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80285257 | |

| Record name | Cyclohexanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4837-38-1 | |

| Record name | Cyclohexanesulfonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOHEXANESULFONYL CHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the reaction mechanism of cyclohexanesulfonyl chloride solvolysis, and what evidence supports this mechanism?

A1: Studies suggest that cyclohexanesulfonyl chloride undergoes solvolysis via an SN2 mechanism [, ]. This is supported by several key findings:

- Extended Grunwald-Winstein analysis: Application of this equation to kinetic data obtained from various solvent systems (ethanol-water, methanol-water, acetone-water, and 2,2,2-trifluoroethanol (TFE)-water) yielded m = 0.41 and l = 0.81. These values indicate a bimolecular mechanism where bond formation is more significant than bond breaking in the transition state [].

- Activation parameters: Relatively low activation enthalpy values (11.6 to 14.8 kcal/mol) coupled with large negative activation entropy values (-29.7 to -38.7 cal/mol/K) further support an SN2 pathway [].

- Solvent kinetic isotope effects (SKIE): Observed SKIE values of 2.29 and 2.30 are consistent with an SN2 mechanism involving significant nucleophilic participation in the transition state [].

Q2: How does gamma radiation influence the reaction of cyclohexanesulfonyl chloride formation?

A2: Gamma radiation effectively initiates the sulfochlorination of cyclohexane, leading to the formation of cyclohexanesulfonyl chloride [, ]. This reaction, involving cyclohexane, chlorine, and sulfur dioxide, proceeds through a free radical mechanism characterized by a long chain length (estimated at over 2 x 105) []. The radiation-induced reaction demonstrates high efficiency with a radiochemical yield (G) greater than 106 []. The presence of gamma radiation significantly accelerates the reaction rate, enabling a more efficient and potentially cost-effective method for cyclohexanesulfonyl chloride production compared to conventional methods.

Q3: How does the concentration of reactants affect the rate of cyclohexanesulfonyl chloride formation in the presence of gamma radiation?

A3: Research using gamma radiation from spent fuel elements revealed key insights into the reaction kinetics []:

- Chlorine and cyclohexane concentration: The rate of disappearance of chlorine, directly linked to the reaction rate, shows a proportional relationship to the square root of both chlorine and cyclohexane concentrations []. This implies a complex relationship where the reaction rate is not solely dependent on the individual concentrations but rather on their combined influence.

- Sulfur dioxide concentration: Interestingly, the reaction rate appears independent of sulfur dioxide concentration []. This suggests that sulfur dioxide might be involved in a fast, non-rate-determining step within the overall mechanism.

Q4: What are the potential industrial applications of gamma radiation-induced sulfochlorination of hydrocarbons?

A4: Gamma radiation-induced sulfochlorination presents an attractive alternative for industrial-scale production of cyclohexanesulfonyl chloride [, ]:

- High efficiency: The reaction boasts a high G-number (105) and chain length (around 5000), indicating its efficiency in producing cyclohexanesulfonyl chloride [, ].

- Continuous process: A basic plant design has been proposed for continuous production, potentially making the process more economically viable [].

- Cost-effectiveness: With the anticipated availability of more affordable radiation sources, this method could become economically competitive [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346290.png)

![trans-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1346293.png)